molecular formula C16H17NO4 B5746397 N-(3,4-dimethoxyphenyl)-2-phenoxyacetamide

N-(3,4-dimethoxyphenyl)-2-phenoxyacetamide

Cat. No.: B5746397
M. Wt: 287.31 g/mol
InChI Key: AULQSUDJBDUPHR-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with two methoxy groups at the 3 and 4 positions, and a phenoxyacetamide moiety

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-14-9-8-12(10-15(14)20-2)17-16(18)11-21-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULQSUDJBDUPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-phenoxyacetamide typically involves the reaction of 3,4-dimethoxyaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide moiety play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different functional groups.

    3,4-Dimethoxyphenylacetonitrile: Another related compound with a nitrile group instead of an amide.

Uniqueness

N-(3,4-Dimethoxyphenyl)-2-phenoxyacetamide is unique due to its combination of methoxy and phenoxyacetamide functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions with molecular targets.

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